ethyl (2Z)-3-[(1,6-dimethyl-2-phenyl-1H-indol-5-yl)amino]-4,4,4-trifluorobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (Z)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-4,4,4-TRIFLUORO-2-BUTENOATE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features an indole moiety, a trifluorobutenoate group, and an ethyl ester, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (Z)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-4,4,4-TRIFLUORO-2-BUTENOATE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the Trifluorobutenoate Group: The trifluorobutenoate group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL (Z)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-4,4,4-TRIFLUORO-2-BUTENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluorobutenoate group, where nucleophiles like amines or thiols replace the trifluoro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives
Substitution: Amino or thio derivatives
Scientific Research Applications
ETHYL (Z)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-4,4,4-TRIFLUORO-2-BUTENOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ETHYL (Z)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-4,4,4-TRIFLUORO-2-BUTENOATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The trifluorobutenoate group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
Comparison with Similar Compounds
Similar Compounds
ETHYL (Z)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-4,4,4-TRIFLUORO-2-BUTENOATE: shares similarities with other indole-based compounds and trifluorobutenoate derivatives.
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole moiety, are known for their biological activities.
Trifluorobutenoate Derivatives: Compounds with trifluorobutenoate groups are often used in medicinal chemistry for their enhanced stability and bioavailability.
Uniqueness
The uniqueness of ETHYL (Z)-3-[(1,6-DIMETHYL-2-PHENYL-1H-INDOL-5-YL)AMINO]-4,4,4-TRIFLUORO-2-BUTENOATE lies in its combination of the indole moiety and the trifluorobutenoate group, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C22H21F3N2O2 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl (Z)-3-[(1,6-dimethyl-2-phenylindol-5-yl)amino]-4,4,4-trifluorobut-2-enoate |
InChI |
InChI=1S/C22H21F3N2O2/c1-4-29-21(28)13-20(22(23,24)25)26-17-11-16-12-19(15-8-6-5-7-9-15)27(3)18(16)10-14(17)2/h5-13,26H,4H2,1-3H3/b20-13- |
InChI Key |
HGQOGYJBLNHAGV-MOSHPQCFSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(/C(F)(F)F)\NC1=CC2=C(C=C1C)N(C(=C2)C3=CC=CC=C3)C |
Canonical SMILES |
CCOC(=O)C=C(C(F)(F)F)NC1=CC2=C(C=C1C)N(C(=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.